1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2788-73-0
VCID: VC21319387
InChI: InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15)
SMILES: CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid

CAS No.: 2788-73-0

Cat. No.: VC21319387

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid - 2788-73-0

Specification

CAS No. 2788-73-0
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 1-ethyl-2-methylbenzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15)
Standard InChI Key CSZOHYLMFSLLFZ-UHFFFAOYSA-N
SMILES CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C
Canonical SMILES CCN1C(=NC2=C1C=CC(=C2)C(=O)O)C

Introduction

Chemical Identity and Structural Characteristics

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid consists of a benzimidazole scaffold with an ethyl group at the N1 position, a methyl group at the C2 position, and a carboxylic acid group at the C5 position. This arrangement of functional groups creates a molecule with both acidic and basic properties, making it valuable for various chemical transformations and applications.

Basic Identification Parameters

ParameterValue
CAS Number2788-73-0
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
IUPAC Name1-ethyl-2-methylbenzimidazole-5-carboxylic acid
InChIInChI=1S/C11H12N2O2/c1-3-13-7(2)12-9-6-8(11(14)15)4-5-10(9)13/h4-6H,3H2,1-2H3,(H,14,15)
InChIKeyCSZOHYLMFSLLFZ-UHFFFAOYSA-N

The compound possesses a heterocyclic structure with two nitrogen atoms within the imidazole ring fused to a benzene ring, creating the characteristic benzimidazole scaffold. The ethyl group attached to the N1 position affects the electronic distribution within the imidazole ring, while the carboxylic acid functional group at the C5 position contributes to its acidity and hydrogen-bonding capabilities .

Structural Comparison with Related Compounds

The structural features of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid distinguish it from related benzimidazole derivatives:

CompoundMolecular FormulaKey Structural Difference
1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acidC₁₁H₁₂N₂O₂Reference compound
2-Methyl-1H-benzimidazole-5-carboxylic acidC₉H₈N₂O₂Lacks N1-ethyl substitution
Ethyl 1-ethyl-2-methylbenzimidazole-5-carboxylateC₁₃H₁₆N₂O₂Contains ethyl ester instead of carboxylic acid
1-Ethyl-2-methyl-1H-benzoimidazole-5-carbaldehydeC₁₁H₁₂N₂OContains aldehyde instead of carboxylic acid

These structural variations significantly impact the compounds' physicochemical properties, including solubility, acidity, and reactivity patterns .

Physicochemical Properties

The physicochemical properties of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid determine its behavior in chemical reactions, biological systems, and formulation processes.

Physical Properties

PropertyValue
Physical StateSolid
Molecular Weight204.22 g/mol
LogP2.0628
PSA (Polar Surface Area)55.12000
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
HS Code2933990090

The moderate LogP value of 2.0628 indicates a balanced lipophilicity profile, suggesting potential membrane permeability while maintaining some water solubility. This balance is particularly relevant for pharmaceutical applications where both aqueous solubility and membrane permeation are desired characteristics .

Spectroscopic Properties

Spectroscopic data for 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid provides valuable information for structural confirmation and purity assessment. While specific spectroscopic data for this exact compound is limited in the provided sources, related benzimidazole carboxylic acids exhibit characteristic spectral patterns:

Spectroscopic MethodKey Features
FT-IRCharacteristic C=O stretching (~1700 cm⁻¹), N-H stretching, and C=N vibrations
NMR (¹H)Signals for aromatic protons (δ 7-8 ppm), N-CH₂-CH₃ (δ 4.0-4.5 ppm), and CH₃ (δ 2.5-2.7 ppm)
NMR (¹³C)Signals for carboxylic carbon (~170 ppm), aromatic carbons, and alkyl carbons

Theoretical and experimental investigations of related compounds such as 2-methyl-1H-benzimidazole-5-carboxylic acid have employed advanced spectroscopic techniques including FT-IR, Dispersive Raman, and NMR to elucidate their structural and vibrational characteristics .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and related benzimidazole derivatives.

Conventional Synthesis Routes

The synthesis of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid typically involves a multi-step process:

  • Formation of the benzimidazole core structure through cyclization reactions

  • Introduction of substituents at specific positions

  • Oxidation or functional group transformations to obtain the carboxylic acid moiety

One common approach involves the reaction of appropriately substituted o-phenylenediamines with carboxylic acid derivatives, followed by N-alkylation and oxidation steps.

One-Pot Synthesis Methods

Recent advances in synthetic methodologies have enabled more efficient approaches. One notable method involves heterocyclization reactions under optimized conditions:

Reaction StepReagentsConditionsYield
HeterocyclizationSubstituted o-phenylenediamine, carboxylic acid derivativesNa₂S₂O₄, DMSO, 90°CModerate to high
N-AlkylationAlkyl halide (ethyl bromide/iodide)Base (K₂CO₃), DMFGood
HydrolysisEthyl ester intermediateNaOH, EtOH, refluxExcellent

Modern Synthetic Approaches

Contemporary synthetic methods emphasize greener approaches with reduced environmental impact:

  • Microwave-assisted synthesis for reduced reaction times and energy consumption

  • Catalyst-mediated selective transformations

  • Flow chemistry protocols for continuous production

  • Enzymatic or biocatalytic approaches for specific transformations

These modern approaches align with sustainable chemistry principles while potentially improving yield and purity profiles of the target compound .

Structural Analysis and Electronic Properties

Advanced computational and experimental methods have been employed to investigate the structural and electronic properties of benzimidazole derivatives.

Computational Studies

Density Functional Theory (DFT) calculations provide insights into the electronic structure and reactivity of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid:

PropertyMethodFindings
Molecular GeometryDFT (B3LYP/cc-pVDZ)Planar benzimidazole core with slight deviation of substituents from planarity
HOMO-LUMO GapDFT calculationIndicator of chemical stability and reactivity
Molecular Electrostatic Potential (MEP)Computational mappingReveals electron-rich and electron-deficient regions

These computational studies elucidate the relationship between structural features and chemical behavior, guiding rational design of derivatives with tailored properties .

Natural Bond Orbital (NBO) Analysis

NBO analysis, as performed on related benzimidazole compounds, provides detailed insights into the electronic structure, including:

  • Bond order and hybridization states

  • Charge distribution patterns

  • Intramolecular interactions and stabilizing effects

  • Delocalization phenomena and resonance contributions

These electronic characteristics significantly influence the compound's reactivity patterns, acid-base properties, and intermolecular interactions .

Applications and Research Significance

1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and its derivatives have gained attention for various applications due to their versatile structural features.

Pharmaceutical Research

Benzimidazole derivatives, including carboxylic acid-functionalized variants, exhibit diverse biological activities:

Biological ActivityMechanismRelevance
AntimicrobialEnzyme inhibition, membrane disruptionPotential antibacterial and antifungal agents
AnticancerMultiple targets including kinase inhibitionNovel anticancer drug candidates
Anti-inflammatoryModulation of inflammatory pathwaysManagement of inflammatory conditions
AntiviralViral enzyme inhibitionDevelopment of antiviral therapeutics

The carboxylic acid functionality provides an anchor point for further derivatization, enabling the creation of prodrugs, conjugates, and modified analogs with improved pharmacokinetic properties .

Chemical Synthesis Applications

The compound serves as a valuable building block in organic synthesis:

  • Precursor for more complex benzimidazole-containing structures

  • Intermediate in the synthesis of biologically active compounds

  • Component in the preparation of materials with specialized properties

  • Model compound for studying reaction mechanisms and methodologies

Its functionalized structure allows for selective transformations, making it a versatile synthon in medicinal chemistry and materials science .

Material Science Applications

Beyond pharmaceutical applications, benzimidazole derivatives contribute to material science:

  • Development of corrosion inhibitors

  • Design of advanced polymeric materials

  • Creation of chemical sensors and recognition systems

  • Formulation of specialty catalysts and ligands

The specific structural features of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid, particularly its hydrogen-bonding capabilities and electronic properties, make it suitable for these diverse applications.

Experimental Research and Characterization Techniques

Research on 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid and related compounds employs various experimental techniques for comprehensive characterization.

Spectroscopic Analysis Methods

TechniqueInformation ObtainedSignificance
FT-IRFunctional group identificationConfirms presence of carboxylic acid, N-H, and other key functionalities
Dispersive RamanVibrational modes and structural featuresComplementary to IR for structural confirmation
¹H and ¹³C NMRDetailed structural informationPrecise determination of substitution patterns and purity
Mass SpectrometryMolecular weight and fragmentation patternsStructural confirmation and identification of impurities

These techniques collectively provide a comprehensive structural profile, essential for confirming synthetic success and compound identity .

Thermal Analysis and Stability Studies

Thermal analysis techniques provide insights into the compound's physical properties and stability:

  • Differential Scanning Calorimetry (DSC) for melting point determination and phase transitions

  • Thermogravimetric Analysis (TGA) for thermal stability assessment

  • Hot-stage microscopy for visual observation of thermal behavior

  • Accelerated stability studies under varied conditions

These analyses are critical for understanding storage requirements, processing conditions, and potential formulation considerations .

Future Research Directions

Current research trends suggest several promising avenues for future investigation of 1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid.

Synthetic Methodology Development

  • Development of more efficient and greener synthetic routes

  • Exploration of selective functionalization methods

  • Investigation of asymmetric synthesis approaches for chiral derivatives

  • Scale-up optimization for industrial applications

These methodological advances would enhance accessibility and expand the compound's utility in various research contexts .

Structure-Activity Relationship Studies

  • Systematic modification of substituents to understand their impact on biological activity

  • Exploration of heterocyclic isosteres and bioisosteres

  • Investigation of hybrid molecules incorporating the benzimidazole scaffold

  • Computational modeling to predict activity profiles of novel derivatives

Such studies would contribute to the rational design of improved compounds for specific applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator